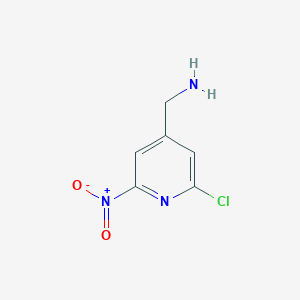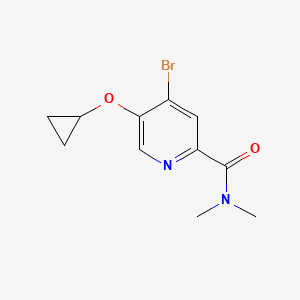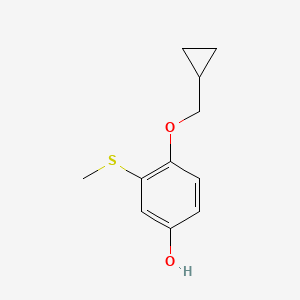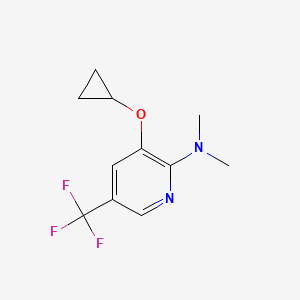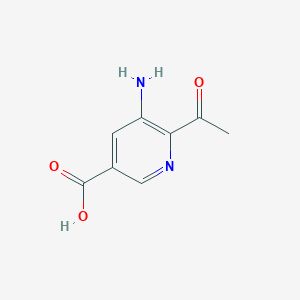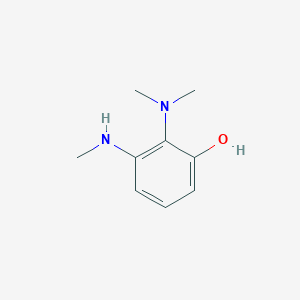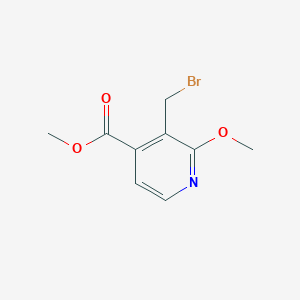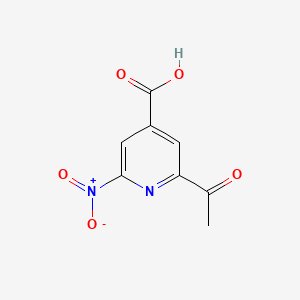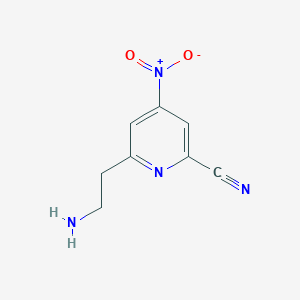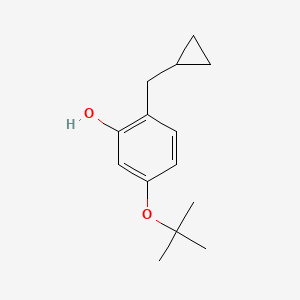
5-Tert-butoxy-2-(cyclopropylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butoxy-2-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-(cyclopropylmethyl)phenol typically involves the protection of phenols as tert-butyl ethers under mild conditions. A common method involves the use of zinc dust and tert-butyl chloride at room temperature . The reaction proceeds as follows:
- A mixture of phenol, zinc dust, and tert-butyl chloride is stirred at 25°C for 1 hour.
- After completion, the mixture is filtered, and the residue is washed with ether.
- The filtrate is treated with 10% sodium hydroxide, and the products are extracted with ether.
This method ensures selective tert-butylation of the phenolic hydroxyl group without affecting other functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butoxy-2-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Tert-butoxy-2-(cyclopropylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antioxidant properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Tert-butoxy-2-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the cyclopropylmethyl group may influence its binding affinity to specific targets. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butoxy-2-(cyclopropylmethyl)phenol
- 3-Tert-butoxy-2-(cyclopropylmethyl)phenol
- 5-Tert-butoxy-2-(methyl)phenol
Uniqueness
5-Tert-butoxy-2-(cyclopropylmethyl)phenol is unique due to the specific positioning of the tert-butoxy and cyclopropylmethyl groups on the phenol ring. This unique structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-12-7-6-11(13(15)9-12)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
XEZDACBFLRUZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)CC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



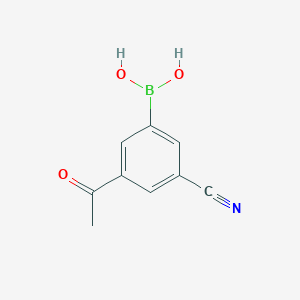

![[6-Fluoro-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843732.png)
